sodium (Z)-2-cyano-2-(4-methylphenyl)ethenolate
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Overview
Description
Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate: is an organic compound with the molecular formula C10H8NNaO and a molecular weight of 181.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate typically involves the reaction of 4-methylbenzaldehyde with sodium cyanide under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles such as amines or alcohols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is used as a building block in organic synthesis for the preparation of various complex molecules .
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules .
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs .
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate exerts its effects involves its interaction with nucleophiles and electrophiles in chemical reactions . The compound’s cyano group and enolate structure make it a versatile intermediate in various organic transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Sodium 2-cyano-2-phenyleth-1-en-1-olate
- Sodium 2-cyano-2-(4-chlorophenyl)eth-1-en-1-olate
- Sodium 2-cyano-2-(4-methoxyphenyl)eth-1-en-1-olate
Uniqueness: Sodium 2-cyano-2-(4-methylphenyl)eth-1-en-1-olate is unique due to its methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical reactions . This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products .
Properties
Molecular Formula |
C10H8NNaO |
---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
sodium;(Z)-2-cyano-2-(4-methylphenyl)ethenolate |
InChI |
InChI=1S/C10H9NO.Na/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,7,12H,1H3;/q;+1/p-1/b10-7+; |
InChI Key |
ZIHNEDXIZOJOQZ-HCUGZAAXSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
Origin of Product |
United States |
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